L-Iditol

Catalog No.
S530405
CAS No.
488-45-9
M.F
C6H14O6
M. Wt
182.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Iditol

CAS Number

488-45-9

Product Name

L-Iditol

IUPAC Name

(2S,3R,4R,5S)-hexane-1,2,3,4,5,6-hexol

Molecular Formula

C6H14O6

Molecular Weight

182.17 g/mol

InChI

InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4-,5+,6+/m0/s1

InChI Key

FBPFZTCFMRRESA-UNTFVMJOSA-N

SMILES

C(C(C(C(C(CO)O)O)O)O)O

solubility

Soluble in DMSO

Synonyms

Iditol; L-Iditol;

Canonical SMILES

C(C(C(C(C(CO)O)O)O)O)O

Isomeric SMILES

C([C@@H]([C@H]([C@@H]([C@H](CO)O)O)O)O)O

The exact mass of the compound L-Iditol is 182.079 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Sugar Alcohols - Supplementary Records. It belongs to the ontological category of iditol in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Studies on Sugar Alcohol Metabolism

L-Iditol is a sugar alcohol, a type of carbohydrate metabolized differently by the body compared to regular sugars. Researchers are investigating its role in sugar metabolism and its potential effects on blood sugar control. Studies suggest L-Iditol may have a slower impact on blood sugar levels compared to other sugars (). This characteristic makes it a potential candidate for research on diabetic management.

L-Iditol as a Prebiotic

Prebiotics are dietary fibers that promote the growth of beneficial gut bacteria. Some studies have explored the potential prebiotic properties of L-Iditol. Early research suggests it may stimulate the growth of Bifidobacteria, a genus of bacteria considered beneficial for gut health (). More research is needed to confirm these findings and understand the mechanisms behind these potential effects.

L-Iditol, also known as D-sorbitol or simply sorbitol, is a sugar alcohol with the molecular formula C₆H₁₄O₆. It is a naturally occurring polyol that can be found in various fruits and plants. L-Iditol is the L-enantiomer of iditol and plays a significant role in human metabolism, particularly as a metabolite in fungal and human systems . Its structure features six carbon atoms, with hydroxyl groups (-OH) attached to several of these carbons, contributing to its solubility and sweetness.

  • The specific mechanism of action of L-Iditol in biological systems remains unclear.
  • Some studies suggest it might accumulate in individuals with galactokinase deficiency, an enzyme involved in galactose metabolism [].
  • More research is needed to understand its role within various organisms.
  • Currently, there is no extensive data on the safety profile of L-Iditol.
  • Sugar alcohols are generally considered safe for consumption, but excessive intake can cause digestive discomfort [].
, most notably through the action of the enzyme L-iditol 2-dehydrogenase. This enzyme catalyzes the oxidation of L-iditol to L-sorbose in the presence of nicotinamide adenine dinucleotide (NAD⁺) as an electron acceptor:

L iditol+NAD+L sorbose+NADH+H+\text{L iditol}+\text{NAD}^+⇌\text{L sorbose}+\text{NADH}+\text{H}^+

This reaction highlights L-iditol's role in carbohydrate metabolism, specifically in the pathways involving fructose and mannose metabolism .

L-Iditol exhibits several biological activities. It serves as an osmotic agent and has been studied for its potential therapeutic effects, particularly in managing diabetes due to its low glycemic index. Additionally, it has been shown to have a protective effect on cells under hyperosmotic stress conditions, which can be beneficial for cellular health .

L-Iditol can be synthesized through several methods:

  • Reduction of D-Glucose: One common method involves the catalytic hydrogenation of D-glucose using metal catalysts such as nickel or palladium.
  • Fermentation: Certain microorganisms can convert sugars into L-iditol through fermentation processes.
  • Chemical Synthesis: Chemical methods may also include the reduction of D-fructose or D-mannose using reducing agents like sodium borohydride .

L-Iditol has diverse applications across various industries:

  • Food Industry: Used as a sweetener and humectant in sugar-free products.
  • Pharmaceuticals: Acts as an excipient in drug formulations.
  • Cosmetics: Employed for its moisturizing properties in skincare products.
  • Biotechnology: Utilized in metabolic studies and enzyme assays due to its role as a substrate for various enzymes .

Studies on L-iditol interactions have primarily focused on its metabolic pathways and enzymatic reactions. Research indicates that L-iditol can influence the activity of enzymes involved in sugar metabolism, such as aldose reductase. This interaction is significant in understanding diabetic complications where sorbitol accumulation occurs due to elevated glucose levels .

Several compounds are similar to L-iditol, primarily other sugar alcohols. Here are some notable examples:

Compound NameMolecular FormulaKey Characteristics
D-IditolC₆H₁₄O₆Enantiomer of L-iditol; used similarly in food products.
MannitolC₆H₁₄O₆Derived from mannose; used as a diuretic and sweetener.
ErythritolC₄H₁₀O₄Lower caloric value; used in low-calorie foods.
XylitolC₅H₁₂O₅Known for dental health benefits; used as a sweetener.

Uniqueness of L-Iditol

L-iditol is unique due to its specific enzymatic pathways and metabolic roles compared to other sugar alcohols. Its ability to act as a substrate for L-iditol 2-dehydrogenase distinguishes it from other compounds, allowing it to play a critical role in fructose metabolism and potential therapeutic applications related to diabetes management .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

-3.1

Exact Mass

182.079

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

1Q2H9GC12E

Other CAS

488-45-9

Wikipedia

L-iditol

Dates

Last modified: 08-15-2023
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